molecular formula C12H16N2O3 B2599905 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034365-36-9

2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2599905
CAS No.: 2034365-36-9
M. Wt: 236.271
InChI Key: CVVSWFJZQUCYLO-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that features a tetrahydropyran ring attached to an isonicotinamide moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a hydrophobic moiety, while the isonicotinamide group can form hydrogen bonds with biological molecules. This dual functionality allows the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to its combination of a tetrahydropyran ring, a methoxy linker, and an isonicotinamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Biological Activity

2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, a methoxy linker, and an isonicotinamide moiety. These components contribute to its biological activity by enabling interactions with various biological targets.

Component Description
Tetrahydropyran RingProvides hydrophobic properties enhancing biological interactions.
Methoxy LinkerFacilitates solubility and reactivity.
Isonicotinamide MoietyKnown for its role in inhibiting cell proliferation in cancer research.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Tetrahydropyran Ring : Synthesized through hydrogenation of dihydropyran using catalysts like Raney nickel.
  • Methoxylation : The tetrahydropyran ring is methoxylated to form the methoxy derivative.
  • Coupling with Isonicotinamide : The methoxy derivative is then coupled with isonicotinamide under controlled conditions.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound can modulate enzyme activity by forming hydrogen bonds with specific enzymes or receptors, influencing various biochemical pathways.
  • Inhibition of Kinases : Preliminary studies suggest it may inhibit kinases involved in cell signaling pathways critical for tumor growth, making it a candidate for cancer therapy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The isonicotinamide framework is known for its activity against cancer types by inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymatic pathways, particularly in cancer research.

Case Studies

Several studies have assessed the biological effects of this compound:

  • A study demonstrated that derivatives of isonicotinamide exhibited promising activity against various cancer cell lines, with specific derivatives showing significant inhibition of key enzymes involved in disease processes .
Study Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation observed.
Enzyme InteractionPotential inhibition of kinases involved in tumor growth.

Future Directions

Further investigations are needed to elucidate the full range of biological activities and mechanisms associated with this compound. Research should focus on:

  • Molecular Docking Studies : To better understand the interactions between the compound and target proteins.
  • In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-12(15)10-1-4-14-11(7-10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVSWFJZQUCYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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